molecular formula C19H13F2N5O2 B10927671 3,5-bis(4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

3,5-bis(4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10927671
M. Wt: 381.3 g/mol
InChI Key: FSNVNOZOHZQNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of fluorophenyl and nitropyrazole groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the fluorophenyl groups: This step may involve the use of fluorobenzene derivatives in a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the nitropyrazole group: This can be done through nucleophilic substitution reactions using nitropyrazole derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the nitro group.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s properties.

    Substitution: The fluorophenyl groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may introduce various functional groups.

Scientific Research Applications

3,5-bis(4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole may have applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-bis(4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole would depend on its specific interactions with molecular targets. This may involve:

    Binding to enzymes or receptors: Inhibiting or activating specific biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Modulating cellular signaling pathways: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-chlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
  • 3,5-bis(4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Uniqueness

The presence of fluorophenyl groups in 3,5-bis(4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole may impart unique electronic and steric properties, potentially enhancing its reactivity or binding affinity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H13F2N5O2

Molecular Weight

381.3 g/mol

IUPAC Name

3,5-bis(4-fluorophenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C19H13F2N5O2/c20-15-5-1-13(2-6-15)18-9-19(14-3-7-16(21)8-4-14)25(23-18)12-24-11-17(10-22-24)26(27)28/h1-11H,12H2

InChI Key

FSNVNOZOHZQNDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2CN3C=C(C=N3)[N+](=O)[O-])C4=CC=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.